2-{[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including difluoromethoxy, ethoxy, benzoyl, and hydrazinecarbothioamide, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)-3-ethoxybenzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(difluoromethoxy)-3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling with Hydrazine Derivative: The acid chloride is then reacted with N-(4-methylphenyl)hydrazinecarbothioamide under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)-3-ethoxybenzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Difluoromethoxy)-3-methoxybenzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide
- 2-[4-(Difluoromethoxy)benzoyl]-N-(3-methylphenyl)-1-hydrazinecarbothioamide
Uniqueness
2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and industrial processes.
Properties
Molecular Formula |
C18H19F2N3O3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)-3-ethoxybenzoyl]amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C18H19F2N3O3S/c1-3-25-15-10-12(6-9-14(15)26-17(19)20)16(24)22-23-18(27)21-13-7-4-11(2)5-8-13/h4-10,17H,3H2,1-2H3,(H,22,24)(H2,21,23,27) |
InChI Key |
FZMNCPGVCPUAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)C)OC(F)F |
Origin of Product |
United States |
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